molecular formula C12H10FNO4 B13696060 Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13696060
M. Wt: 251.21 g/mol
InChI Key: LKFJSHBXXYTJMF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenesThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom.

    Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro group would result in the corresponding hydrocarbon.

Scientific Research Applications

Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The isoxazole ring provides stability and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-(2-Fluoro-4-hydroxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxy group enhances its solubility and reactivity, while the fluoro group provides stability and resistance to metabolic degradation .

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

ethyl 5-(2-fluoro-4-hydroxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10FNO4/c1-2-17-12(16)10-6-11(18-14-10)8-4-3-7(15)5-9(8)13/h3-6,15H,2H2,1H3

InChI Key

LKFJSHBXXYTJMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)O)F

Origin of Product

United States

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